
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H25N7O2S2 and its molecular weight is 435.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound that combines a thiadiazole moiety with a quinazoline derivative. This structural combination is significant as both thiadiazole and quinazoline derivatives have been reported to exhibit various biological activities. The aim of this article is to explore the biological activity associated with this compound through existing literature and research findings.
Chemical Structure and Properties
The compound features a 5-methyl group on the thiadiazole ring and a piperazine-linked quinazoline structure. The presence of these functional groups potentially enhances its biological efficacy.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the thiadiazole nucleus exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial : Various derivatives have shown activity against Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups on the thiadiazole ring has been linked to increased antibacterial potency .
- Antifungal : Some studies report that thiadiazole derivatives can inhibit fungal growth effectively, making them candidates for antifungal drug development .
Anticancer Activity
Thiadiazole-based compounds have demonstrated cytotoxic effects against several cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Thiadiazole Derivative A | MDA-MB-231 (Breast Cancer) | 3.3 |
Thiadiazole Derivative B | HOP 92 (Lung Cancer) | 6.49 |
Thiadiazole Derivative C | HCC-2998 (Colon Cancer) | 5.31 |
Research indicates that modifications to the thiadiazole ring can enhance cytotoxicity against various tumor cells .
Anti-inflammatory Properties
Thiadiazoles are known for their anti-inflammatory effects. Studies suggest that certain derivatives can inhibit pro-inflammatory cytokine production and may serve as potential therapeutic agents in inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Enzymatic Activity : Many thiadiazole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or fungal growth.
- Interaction with Cellular Targets : The quinazoline moiety may interact with specific cellular receptors or pathways that regulate cell proliferation and apoptosis.
- Synergistic Effects : The combination of both moieties could lead to synergistic effects that enhance overall biological activity while potentially reducing toxicity.
Case Studies
Several studies have highlighted the promising biological activities of thiadiazole-containing compounds:
- Study on Antimicrobial Activity : A series of thiadiazole derivatives were synthesized and tested against various bacterial strains. Results showed that certain modifications significantly increased antibacterial potency compared to standard antibiotics .
- Cytotoxicity Evaluation : Research involving the evaluation of cytotoxic effects on cancer cell lines demonstrated that specific derivatives exhibited IC50 values lower than conventional chemotherapeutic agents like cisplatin .
Scientific Research Applications
Pharmacological Properties
The compound features a thiadiazole moiety which is known for its diverse biological activities. Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antitumor , antimicrobial , and anti-inflammatory properties:
Antitumor Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- A series of 1,3,4-thiadiazole derivatives were synthesized and tested against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). The results demonstrated that these compounds could inhibit cell proliferation effectively compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
Thiadiazole compounds have also shown promising antimicrobial effects:
- Derivatives substituted at the C-5 position of the thiadiazole ring exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that some compounds were more effective than established antibiotics like streptomycin .
Anti-inflammatory Effects
Research has suggested that certain thiadiazole derivatives possess anti-inflammatory properties. These compounds can potentially inhibit pathways involved in inflammation, making them candidates for further development in treating inflammatory diseases.
Therapeutic Potential
The therapeutic applications of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide extend beyond cancer treatment:
Central Nervous System (CNS) Activity
Some studies have suggested that compounds containing piperazine and thiadiazole moieties may exhibit CNS depressant effects. This opens avenues for developing treatments for neurological disorders.
Antidiabetic and Antihypertensive Effects
Research indicates that related thiadiazole compounds have shown promise in managing diabetes and hypertension by modulating metabolic pathways and vascular responses .
Case Studies and Research Findings
Properties
IUPAC Name |
2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O2S2/c1-12-21-22-17(29-12)19-15(26)11-28-16-13-5-3-4-6-14(13)25(18(27)20-16)24-9-7-23(2)8-10-24/h3-11H2,1-2H3,(H,19,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZZTAUTZGEWAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.